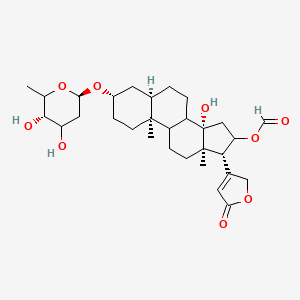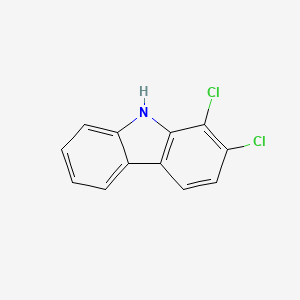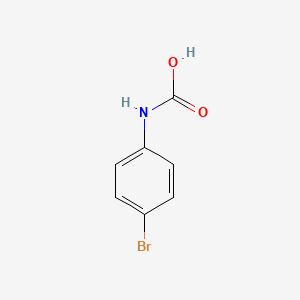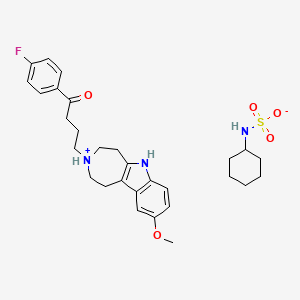
Butyrophenone, 4'-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate is a complex organic compound that belongs to the class of butyrophenones These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate typically involves multi-step organic reactions. The process may start with the preparation of the butyrophenone core, followed by the introduction of the fluoro and methoxy groups. The azepinoindole moiety is then constructed, and finally, the cyclohexanesulfamate group is attached under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions could target the carbonyl group in the butyrophenone core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluoro or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural similarity to known antipsychotics suggests it could interact with neurotransmitter receptors.
Medicine
Medically, the compound could be explored for its therapeutic potential in treating psychiatric disorders, given its butyrophenone backbone.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of Butyrophenone, 4’-fluoro-4-(9-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, cyclohexanesulfamate would likely involve interaction with specific molecular targets such as neurotransmitter receptors. The compound’s effects could be mediated through pathways involving dopamine or serotonin receptors, similar to other butyrophenones.
類似化合物との比較
Similar Compounds
Haloperidol: A well-known antipsychotic with a butyrophenone structure.
Droperidol: Another antipsychotic used for its sedative properties.
Benperidol: The most potent antipsychotic in the butyrophenone class.
特性
CAS番号 |
23901-27-1 |
|---|---|
分子式 |
C29H38FN3O5S |
分子量 |
559.7 g/mol |
IUPAC名 |
N-cyclohexylsulfamate;1-(4-fluorophenyl)-4-(9-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-3-ium-3-yl)butan-1-one |
InChI |
InChI=1S/C23H25FN2O2.C6H13NO3S/c1-28-18-8-9-21-20(15-18)19-10-13-26(14-11-22(19)25-21)12-2-3-23(27)16-4-6-17(24)7-5-16;8-11(9,10)7-6-4-2-1-3-5-6/h4-9,15,25H,2-3,10-14H2,1H3;6-7H,1-5H2,(H,8,9,10) |
InChIキー |
JIBMPRDHZSYKNI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C2CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.C1CCC(CC1)NS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


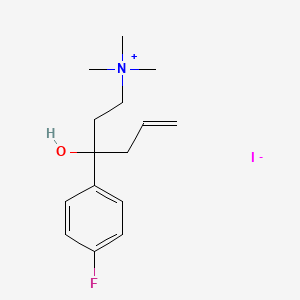
![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
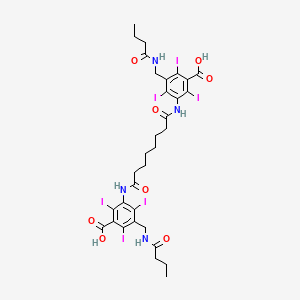
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
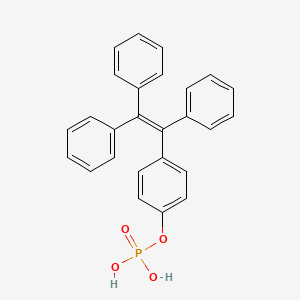
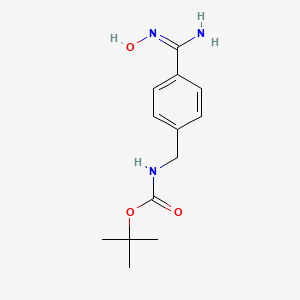
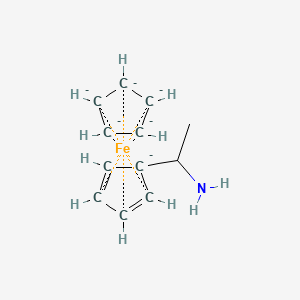
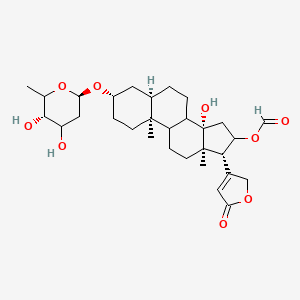
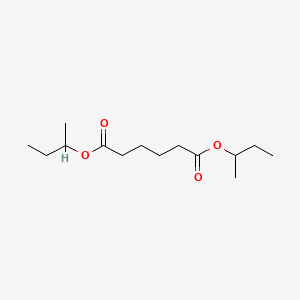
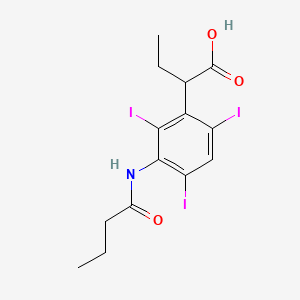
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
